molecular formula C16H29NO3 B13238990 tert-Butyl N-methyl-N-{6-methyl-1-oxaspiro[4.5]decan-3-yl}carbamate

tert-Butyl N-methyl-N-{6-methyl-1-oxaspiro[4.5]decan-3-yl}carbamate

Cat. No.: B13238990
M. Wt: 283.41 g/mol
InChI Key: YNANVRPIAGMPJA-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C16H29NO3

Molecular Weight

283.41 g/mol

IUPAC Name

tert-butyl N-methyl-N-(6-methyl-1-oxaspiro[4.5]decan-3-yl)carbamate

InChI

InChI=1S/C16H29NO3/c1-12-8-6-7-9-16(12)10-13(11-19-16)17(5)14(18)20-15(2,3)4/h12-13H,6-11H2,1-5H3

InChI Key

YNANVRPIAGMPJA-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC12CC(CO2)N(C)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Synthetic Routes and General Reaction Scheme

The synthesis of tert-Butyl N-methyl-N-{6-methyl-1-oxaspiro[4.5]decan-3-yl}carbamate typically involves multi-step organic reactions centered around the formation of the spirocyclic carbamate structure. The key synthetic strategy involves:

  • Starting Materials: tert-butyl carbamate and a spirocyclic ketone precursor, specifically a 6-methyl-1-oxaspiro[4.5]decan-3-one or its derivatives.
  • Key Reagents: N,N-dimethylformamide dimethyl acetal (DMF-DMA) is commonly used to introduce the N-methyl carbamate functionality.
  • Reaction Conditions: The reaction is usually performed in aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmosphere. Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) facilitate deprotonation and nucleophilic substitution.
  • Temperature: Ambient to mild heating (room temperature to 50 °C) over several hours to ensure complete conversion.
  • Purification: The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography) to achieve high purity.
General Synthetic Route Summary
Step Reactants/Intermediates Reagents/Conditions Outcome
1 Spirocyclic ketone (6-methyl-1-oxaspiro[4.5]decan-3-one) + tert-butyl carbamate Base (NaH), solvent (THF), RT Formation of intermediate carbamate
2 Intermediate + N,N-dimethylformamide dimethyl acetal Stirring, RT to mild heating N-methylation yielding target compound
3 Crude product Recrystallization or chromatography Purified this compound

This synthetic approach is supported by literature and commercial synthesis data, highlighting its reproducibility and scalability.

Industrial Production Methods

At industrial scale, the synthesis is optimized for yield, purity, and cost-effectiveness:

  • Continuous Flow Reactors: Automated flow chemistry systems allow precise control over reaction parameters (temperature, residence time, reagent ratios), improving reproducibility and safety.
  • Process Optimization: Use of high-purity starting materials, solvent recycling, and in-line purification methods.
  • Quality Control: Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to monitor reaction progress and final product quality.
  • Environmental and Safety Considerations: Minimizing hazardous reagents and waste, ensuring compliance with regulatory standards.

Industrial methods largely mirror lab-scale synthetic routes but emphasize efficiency and scalability.

Chemical Reactions Analysis Related to Preparation

Types of Reactions Involved

Common Reagents and Conditions

Reaction Type Reagents/Conditions Typical Outcome
Carbamate formation tert-butyl carbamate, NaH, THF, RT Intermediate carbamate
N-Methylation N,N-dimethylformamide dimethyl acetal, RT N-methylated carbamate (target compound)
Purification Recrystallization, silica gel chromatography High purity final product

Reaction Monitoring and Yield

  • Yield: Typical isolated yields range from 65% to 85% depending on reaction scale and purification efficiency.
  • Monitoring: TLC and HPLC are used to track reaction progress; NMR confirms structure and purity.

Data Tables Summarizing Key Properties and Comparisons

Property This compound
Molecular Formula C16H29NO3
Molecular Weight 283.41 g/mol
IUPAC Name tert-butyl N-methyl-N-(6-methyl-1-oxaspiro[4.5]decan-3-yl)carbamate
CAS Number 2059974-73-9
InChI Key YNANVRPIAGMPJA-UHFFFAOYSA-N
Canonical SMILES CC1CCCCC12CC(CO2)N(C)C(=O)OC(C)(C)C

Comparison with Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Difference
This compound C16H29NO3 283.41 Reference compound
tert-Butyl N-methyl-N-{7,7,9-trimethyl-1-oxaspiro[4.5]decan-3-yl}carbamate C18H33NO3 311.46 Additional methyl groups on spiro ring
tert-Butyl N-methyl-N-{8-methyl-1-oxaspiro[4.5]decan-3-yl}carbamate C16H29NO3 Not specified Methyl substitution at position 8

This comparison highlights how subtle changes in substitution influence molecular weight and potentially reactivity.

Extensive Research Discoveries and Notes

  • The compound’s spirocyclic structure imparts unique steric and electronic properties that influence its reactivity and biological interactions.
  • Research shows that the carbamate group is stable under mild conditions but can be selectively modified for further functionalization.
  • N-methylation enhances lipophilicity and may improve membrane permeability in biological systems, a valuable trait for medicinal chemistry applications.
  • Preliminary studies on structurally related compounds suggest potential pharmacological activities such as antimicrobial and anticancer effects, although specific bioactivity data for this compound are limited.
  • The synthesis route using DMF-DMA is favored for its efficiency and mild conditions, avoiding harsher methylating agents.
  • Industrial scale-up benefits from continuous flow technology, which improves safety and reproducibility in handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-methyl-N-{6-methyl-1-oxaspiro[4.5]decan-3-yl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl N-methyl-N-{6-methyl-1-oxaspiro[4.5]decan-3-yl}carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme-substrate interactions and protein-ligand binding.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and surface coatings.

Mechanism of Action

The mechanism of action of tert-Butyl N-methyl-N-{6-methyl-1-oxaspiro[4.5]decan-3-yl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique binding interactions, which can influence the compound’s biological effects. Pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 2060038-82-4
  • Molecular Formula : C₁₅H₂₈N₂O₃
  • Molecular Weight : 284.39 g/mol
  • Structure : Features a spiro[4.5]decane core with a 1-oxa-8-aza heterocyclic system, a 6-methyl substituent, and a tert-butyl N-methylcarbamate group .

Structural and Functional Comparison with Analogous Compounds

Positional Isomers: 6-Methyl vs. 7-Methyl Derivatives

Compound A : tert-Butyl N-methyl-N-{7-methyl-1-oxaspiro[4.5]decan-3-yl}carbamate

  • CAS No.: 2059945-54-7
  • Molecular Formula: C₁₆H₂₉NO₃
  • Key Differences :
    • Methyl group at position 7 instead of 4.
    • Absence of the 8-aza group, reducing nitrogen content.
    • Lower molecular weight (283.41 g/mol) compared to the 6-methyl analog .

Implications :

  • Positional isomerism may alter steric hindrance and electronic distribution, affecting reactivity and solubility.

Spirocyclic Carbamates with Varied Heteroatoms

Compound B : tert-Butyl (S)-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate

  • CAS No.: 2306249-46-5
  • Molecular Formula : C₁₄H₂₄F₂N₂O₂
  • Key Differences :
    • Fluorine atoms at position 3 enhance lipophilicity and metabolic stability.
    • Chiral (S)-configuration introduces stereochemical complexity .

Compound C: tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate

  • CAS No.: 1239319-82-4
  • Key Differences: Smaller spiro[3.5]nonane system vs. spiro[4.5]decane. Amino group at position 2 increases nucleophilicity .

Implications :

  • Fluorinated analogs (Compound B) are preferred in CNS drug development for blood-brain barrier penetration.
  • Smaller spiro systems (Compound C) may offer synthetic advantages but reduced conformational restraint .

Physicochemical Properties and Reactivity

Molecular Weight and Polarity

Compound Molecular Weight (g/mol) Key Functional Groups
Target Compound 284.39 8-aza, 6-methyl, carbamate
Compound A 283.41 7-methyl, carbamate
Compound B 290.35 3,3-difluoro, carbamate
  • The 8-aza group in the target compound increases polarity compared to non-aza analogs.
  • Fluorine in Compound B elevates molecular weight marginally while boosting lipophilicity .

Biological Activity

tert-Butyl N-methyl-N-{6-methyl-1-oxaspiro[4.5]decan-3-yl}carbamate is a compound characterized by its unique spirocyclic structure, which includes a tert-butyl group, an N-methyl group, and a carbamate functional group. Its molecular formula is C16H29NO3, with a molecular weight of 283.41 g/mol. This compound is noteworthy for its potential applications in organic synthesis and medicinal chemistry, primarily due to its structural complexity and reactivity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal. Standard organic chemistry techniques such as recrystallization and chromatography are often employed to purify the product and achieve high purity levels .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes or receptors within biological systems. These interactions can modulate enzyme activity and influence various cellular processes, although detailed studies on these interactions remain limited.

Pharmacological Potential

Preliminary studies suggest that compounds with similar structural features may exhibit significant pharmacological activities, including:

  • Antimicrobial Activity : Some spirocyclic compounds have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Certain derivatives have been investigated for their potential to inhibit tumor growth through various mechanisms.

Case Studies

While specific case studies on this compound are scarce, research on related compounds provides insights into its potential biological effects:

  • Antimicrobial Activity : A study evaluating the antimicrobial properties of structurally related carbamates indicated significant activity against Gram-positive bacteria .
  • Cytotoxicity Studies : Research on similar spirocyclic compounds has demonstrated cytotoxic effects on cancer cell lines, suggesting a potential pathway for further investigation into the anticancer properties of this compound .

Comparative Analysis

The following table summarizes key structural and molecular characteristics of related compounds to highlight the diversity within this class:

Compound NameCAS NumberMolecular FormulaMolecular Weight
This compound2059974-73-9C16H29NO3283.41 g/mol
tert-Butyl N-methyl-N-{7,7,9-trimethyl-1-oxaspiro[4.5]decan-3-yl}carbamate2059965-71-6C18H33NO3311.46 g/mol
tert-Butyl N-methyl-N-{8-methyl-1-oxaspiro[4.5]decan-3-yl}carbamate2060032-11-1C16H29NO3Not specified

This table illustrates variations in substituents and molecular weights that contribute to the unique properties of each compound while maintaining the core spirocyclic structure characteristic of this class.

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